molecular formula C18H33BrO2Si2 B13694756 1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene

1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene

Cat. No.: B13694756
M. Wt: 417.5 g/mol
InChI Key: ZUWUNUGBWXDJSO-UHFFFAOYSA-N
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Description

[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is an organosilicon compound that features a brominated phenylene core with two tert-butyldimethylsilane groups attached via oxygen linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) typically involves the reaction of 5-bromo-1,3-dihydroxybenzene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-Bromo-1,3-dihydroxybenzene+2(tert-butyldimethylsilyl chloride)[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)\text{5-Bromo-1,3-dihydroxybenzene} + 2 \text{(tert-butyldimethylsilyl chloride)} \rightarrow \text{[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)} 5-Bromo-1,3-dihydroxybenzene+2(tert-butyldimethylsilyl chloride)→[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenylene ring can be oxidized under specific conditions to introduce additional functional groups.

    Hydrolysis: The silyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl groups.

Major Products

    Substitution: Products with azide or thiol groups replacing the bromine atom.

    Oxidation: Products with additional hydroxyl or carbonyl groups on the phenylene ring.

    Hydrolysis: Products with hydroxyl groups replacing the silyl groups.

Scientific Research Applications

[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism of action of [(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) depends on the specific application and reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The tert-butyldimethylsilane groups provide steric protection, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • [(5-Bromo-1,3-phenylene)bis(oxy)]dibenzene
  • [(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butylbenzene)

Uniqueness

[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is unique due to the presence of tert-butyldimethylsilane groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds that may have different substituents, affecting their chemical behavior and applications.

Properties

IUPAC Name

[3-bromo-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33BrO2Si2/c1-17(2,3)22(7,8)20-15-11-14(19)12-16(13-15)21-23(9,10)18(4,5)6/h11-13H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWUNUGBWXDJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Br)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33BrO2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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